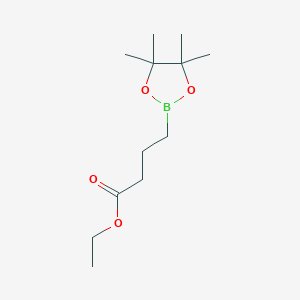![molecular formula C10H8O4S B6332464 3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid CAS No. 1393803-54-7](/img/structure/B6332464.png)
3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of both hydroxyl and methoxy groups on the benzo[b]thiophene ring enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the Fiesselmann synthesis, which is a condensation reaction between ynones or ynoates and 2-mercapto acetate . Another method includes the aryne reaction with alkynyl sulfides, which allows for the formation of benzo[b]thiophenes in a one-step intermolecular manner .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Fiesselmann synthesis and aryne reactions are scalable and can be adapted for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted benzo[b]thiophene derivatives.
Scientific Research Applications
3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interfere with apoptosis and DNA repair mechanisms in cancer cells, making it a potential candidate for overcoming cisplatin resistance in chemotherapy . The compound can enter cancer cells, cause DNA damage, and downregulate proteins involved in DNA repair and apoptosis, such as myeloid cell leukemia-1 (Mcl-1), RAD51, and BRCA2 .
Comparison with Similar Compounds
3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid can be compared with other similar compounds, such as:
3-Chloro-benzo[b]thiophene-2-carboxylic acid: Similar structure but with a chlorine substituent instead of a hydroxyl group.
3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid: Contains a methyl group in addition to the chlorine substituent.
7-Methoxybenzo[b]thiophene-2-carboxylic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of hydroxyl and methoxy groups, which enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
3-hydroxy-7-methoxy-1-benzothiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4S/c1-14-6-4-2-3-5-7(11)9(10(12)13)15-8(5)6/h2-4,11H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHNTTHKKGIYEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1SC(=C2O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Z)-1-Naphthylmethylidene]-3-quinuclidinone, 90%](/img/structure/B6332392.png)










![3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid methyl ester](/img/structure/B6332471.png)
![3-Hydroxy-6-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B6332475.png)
